methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
Description
Methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate (molecular formula: C₁₅H₁₁N₃O₄S) is a thiazolo[3,2-a]pyrimidine derivative characterized by a 5-oxo group, a carboxamide linkage, and a methyl benzoate substituent . This compound shares structural motifs with several analogs that exhibit diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. Below, we systematically compare its structural, synthetic, and functional attributes with key analogs.
Properties
IUPAC Name |
methyl 2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-14(21)9-4-2-3-5-11(9)17-12(19)10-8-16-15-18(13(10)20)6-7-23-15/h2-5,8H,6-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBVSMWTMFLCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of ultrasonic irradiation or conventional magnetic stirring methods to enhance the reaction efficiency . The choice of method depends on the desired yield and purity of the final product. Industrial-scale synthesis also considers factors such as cost, availability of raw materials, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidines
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves the formation of thiazolo[3,2-a]pyrimidine derivatives through one-pot reactions. Such methods have been shown to be efficient and cost-effective, allowing for the production of these compounds with high yields and purity .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess significant antimicrobial properties. These compounds have been tested against various bacteria and fungi, demonstrating effectiveness comparable to established antibiotics .
Anticancer Potential
The compound has shown promise in cancer research. Thiazolo[3,2-a]pyrimidines are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have highlighted their mechanisms of action involving cell cycle arrest and the modulation of apoptosis-related proteins .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, these compounds exhibit anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Egyptian Journal of Chemistry demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for conventional antibiotics used in clinical settings.
Case Study 2: Anticancer Activity
In a recent investigation published in Molecular Pharmacology, the compound was tested for its anticancer properties against breast cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. These findings suggest its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s thiazolopyrimidine core is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
Key Observations :
- The methyl benzoate group in the target compound enhances aromaticity and lipophilicity compared to ethyl esters (e.g., ) or aliphatic substituents.
- The carboxamide linkage in the target compound differs from nitrile (11b, ) or ester groups, influencing hydrogen-bonding capacity and metabolic stability.
Reaction Pathways
Key Observations :
- Cyclization with chloroacetic acid is a common step for thiazolo[3,2-a]pyrimidine derivatives .
- Aldehyde substituents (e.g., 4-cyanobenzaldehyde in ) dictate regioselectivity and product stability.
- Mannich reactions introduce secondary amine groups, enhancing solubility and bioactivity .
Physicochemical Properties
Thermal and Spectral Data
Key Observations :
Comparative Bioactivity
Biological Activity
Methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a compound belonging to the thiazolopyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Thiazolopyrimidine Compounds
Thiazolopyrimidines are known for their significant pharmacological activities, including anticancer , antiviral , and anti-inflammatory properties. The structural diversity within this class of compounds allows for varied interactions with biological targets, leading to a broad spectrum of biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolo[3,2-a]pyrimidine core can modulate the activity of various enzymes and receptors, influencing cellular pathways that are crucial for disease progression.
Pharmacological Activities
- Antitumor Activity :
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Antimicrobial Properties :
- Research indicates that thiazolopyrimidine derivatives possess antibacterial and antifungal activities. These compounds can inhibit the growth of pathogenic microorganisms by disrupting their metabolic processes .
-
Anti-inflammatory Effects :
- Some studies suggest that these compounds may exert anti-inflammatory effects by modulating inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antileishmanial Activity : Certain thiazolopyrimidine derivatives demonstrated significant antileishmanial effects in vitro against Leishmania species, indicating potential for treating parasitic infections .
- Selective Cytotoxicity : A derivative containing a nitrophenyl substituent showed enhanced selectivity towards cancer cells compared to normal cells, highlighting the therapeutic potential of these compounds in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
